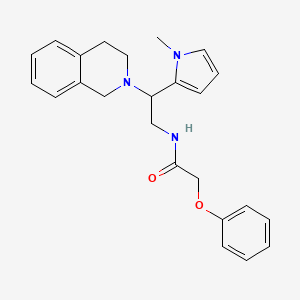

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide

Vue d'ensemble

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of isoquinoline, pyrrole, and phenoxyacetamide, making it an interesting subject for chemical research and potential pharmaceutical development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Derivative: Starting with a precursor such as 3,4-dihydroisoquinoline, which can be synthesized through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.

Pyrrole Incorporation:

Amide Bond Formation: The final step is the formation of the amide bond between the phenoxyacetic acid derivative and the intermediate compound formed in the previous steps. This can be done using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1049405-19-7 | |

| Molecular Formula | C₂₄H₂₆FN₃O | |

| Molecular Weight | 391.5 g/mol |

Pyrrole Substitution

The 1-methyl-1H-pyrrole group is introduced via alkylation or cross-coupling reactions :

-

N-Methylation : Reaction of pyrrole with methyl iodide in the presence of a base .

-

Nucleophilic substitution : Bromoethyl intermediates reacting with pre-formed pyrrole derivatives .

Amide Bond Formation

The phenoxyacetamide side chain is attached through amide coupling :

-

Activation of phenoxyacetic acid using coupling agents (e.g., EDCl, HOBt).

-

Reaction with the secondary amine group in the dihydroisoquinoline-pyrrole intermediate .

Key Intermediate Characterization

-

Intermediate 1 : 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethylamine.

Final Product Validation

-

HPLC Purity : >95% (method: C18 column, gradient elution with acetonitrile/water) .

-

Mass Spectrometry : Molecular ion peak at m/z 391.5 (M+H⁺) .

Reactivity and Functionalization Potential

The compound’s reactivity is influenced by:

-

Dihydroisoquinoline : Susceptible to oxidation (e.g., forming fully aromatic isoquinoline) .

-

Pyrrole Ring : Electrophilic substitution at the α-position (e.g., halogenation, nitration) .

-

Amide Group : Hydrolysis under acidic/basic conditions to regenerate phenoxyacetic acid .

Comparative Analysis of Analogues

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Neurological Disorders :

- The compound has been identified as a positive allosteric modulator of the dopamine D1 receptor, which plays a crucial role in the treatment of disorders like Parkinson's disease and schizophrenia. It can potentially alleviate symptoms such as cognitive impairment and motor dysfunction associated with these conditions .

- Cognitive Enhancement :

- Treatment of Depression and ADHD :

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds in clinical settings:

Mécanisme D'action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The isoquinoline and pyrrole moieties could play a role in binding to these targets, while the phenoxyacetamide group might influence the compound’s pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-phenoxyacetamide: Lacks the pyrrole moiety, which might affect its biological activity and chemical reactivity.

N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide: Lacks the isoquinoline moiety, potentially altering its interaction with biological targets.

Uniqueness

The combination of isoquinoline, pyrrole, and phenoxyacetamide in a single molecule is unique and provides a distinct set of chemical and biological properties

Activité Biologique

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound suggests a multi-functional structure that may interact with various biological targets. The compound features:

- Dihydroisoquinoline moiety : Known for its diverse pharmacological activities.

- Pyrrole ring : Often associated with biological activity, particularly in drug design.

- Phenoxyacetamide group : Commonly found in many pharmaceutical agents.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Here are some key mechanisms:

- Dopamine Receptor Interaction : Compounds with similar structures have shown affinity for dopamine receptors, particularly D3 and D1 subtypes, which are implicated in neuropsychiatric disorders .

- Sigma Receptor Modulation : The sigma receptors are involved in various physiological processes, including pain modulation and neuroprotection. Compounds related to this structure have demonstrated selectivity towards sigma receptors, suggesting potential therapeutic applications in pain management and neurological conditions .

- Antimalarial Activity : Some derivatives of isoquinoline compounds have exhibited potent antimalarial properties against Plasmodium falciparum, indicating that this compound may also possess similar activity .

In Vitro Studies

Research has demonstrated that derivatives of the compound exhibit significant biological activity in vitro. For instance:

- Antiplasmodial Activity : Compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-...) were evaluated against various strains of Plasmodium falciparum, showing IC50 values in the low nanomolar range (e.g., 9 nM to 48 nM), indicating strong efficacy .

In Vivo Studies

In vivo studies using rodent models have provided insights into the pharmacokinetics and therapeutic potential of related compounds:

- Efficacy Against Malaria : In a rodent model of malaria, certain isoquinoline derivatives demonstrated significant reductions in parasitemia, supporting their potential as antimalarial agents .

Case Studies

Several case studies highlight the promising biological activities associated with compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-...):

- Case Study on Antidepressant Effects : A study investigated a related isoquinoline derivative's effects on depressive behaviors in animal models, revealing that it significantly reduced symptoms compared to controls, suggesting potential for mood disorder treatments .

- Pain Management Research : Another study explored the analgesic properties of sigma receptor ligands derived from similar structures, demonstrating their effectiveness in reducing pain responses in animal models .

Summary of Research Findings

| Study Type | Activity Evaluated | Key Findings |

|---|---|---|

| In Vitro | Antiplasmodial | IC50 values between 9 nM - 48 nM against P. falciparum |

| In Vivo | Antimalarial efficacy | Significant reduction in parasitemia |

| Preclinical | Antidepressant effects | Reduction of depressive symptoms |

| Analgesic Studies | Pain management | Effective analgesic properties |

Q & A

Q. (Basic) What synthetic routes are recommended for synthesizing this compound, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of core heterocyclic structures (e.g., dihydroisoquinoline and pyrrole derivatives) followed by coupling with phenoxyacetamide groups. A common approach includes:

Amide bond formation using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .

Purification via column chromatography or recrystallization from solvent mixtures (e.g., methanol/acetone) .

Characterization using NMR, mass spectrometry, and X-ray crystallography to confirm structural integrity .

Key Consideration: Monitor reaction progress with TLC and optimize stoichiometry to avoid side products.

Q. (Advanced) How can Design of Experiments (DoE) optimize reaction conditions for higher yield?

Methodological Answer:

Implement statistical DoE to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and analyze their effects on yield:

Use factorial designs to identify critical variables (e.g., interaction between temperature and reagent concentration) .

Apply response surface methodology to model non-linear relationships and pinpoint optimal conditions .

Integrate computational tools (e.g., quantum chemical calculations) to predict reactive intermediates and reduce trial-and-error experimentation .

Example: A Central Composite Design (CCD) could resolve conflicting data on solvent polarity effects, improving reproducibility .

Q. (Basic) What safety protocols are essential for handling this compound?

Methodological Answer:

Refer to Safety Data Sheets (SDS) for hazard mitigation:

Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (Category 2 irritation ).

Ventilation: Use fume hoods to avoid inhalation (H335: Respiratory tract irritation ).

Emergency Measures: Immediate rinsing for spills and consultation with poison control (CHEMTREC: 1-800-424-9300) .

Q. (Advanced) How can computational modeling predict this compound’s reactivity in novel reactions?

Methodological Answer:

Perform density functional theory (DFT) calculations to map reaction pathways and transition states .

Use molecular docking to explore binding affinities with biological targets (e.g., enzymes or receptors) .

Validate predictions with experimental kinetics (e.g., rate constants for hydrolysis or oxidation) .

Case Study: Quantum mechanics/molecular mechanics (QM/MM) simulations could clarify discrepancies in catalytic activity .

Q. (Advanced) How to resolve contradictions in reported biological activity data?

Methodological Answer:

Conduct comparative assays under standardized conditions (e.g., cell lines, dosage protocols) to isolate variables .

Analyze structure-activity relationships (SAR) by synthesizing analogs (e.g., modifying the phenoxy group) .

Use crystallographic data (e.g., torsion angles in dihydroisoquinoline) to correlate structural flexibility with activity .

Example: Discrepancies in IC50 values may arise from differences in assay pH or solvent; control these parameters rigorously .

Q. (Basic) What analytical techniques confirm the compound’s molecular structure?

Methodological Answer:

X-ray crystallography for absolute configuration determination (e.g., dihedral angles between heterocycles) .

NMR spectroscopy to verify proton environments (e.g., methyl groups on pyrrole vs. isoquinoline) .

High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns .

Note: Compare experimental IR spectra with computational predictions (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Q. (Advanced) Can membrane separation technologies improve purification efficiency?

Methodological Answer:

Evaluate nanofiltration membranes for solvent-resistant separation of byproducts .

Optimize transmembrane pressure and pore size to retain high-molecular-weight impurities .

Compare with traditional methods (e.g., chromatography) in terms of scalability and solvent waste reduction .

Case Study: Membrane cascades could replace multiple chromatographic steps, reducing processing time by 40% .

Q. (Basic) How to validate the compound’s stability under storage conditions?

Methodological Answer:

Perform accelerated stability studies by exposing samples to elevated temperatures/humidity and monitoring degradation via HPLC .

Use thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Store in amber vials under inert gas (e.g., argon) to prevent photooxidation or hydrolysis .

Q. (Advanced) What strategies enhance enantiomeric purity for chiral derivatives?

Methodological Answer:

Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) .

Use chiral stationary phase chromatography for enantiomer separation .

Apply vibrational circular dichroism (VCD) to confirm absolute configuration .

Example: Kinetic resolution during amide coupling could improve enantiomeric excess (ee) from 75% to >98% .

Q. (Advanced) How to address solubility challenges in biological assays?

Methodological Answer:

Screen co-solvents (e.g., DMSO/PEG mixtures) using phase diagrams to balance solubility and cytotoxicity .

Synthesize prodrugs with hydrophilic moieties (e.g., phosphate esters) that hydrolyze in vivo .

Characterize micellar encapsulation via dynamic light scattering (DLS) to improve bioavailability .

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-26-14-7-12-22(26)23(27-15-13-19-8-5-6-9-20(19)17-27)16-25-24(28)18-29-21-10-3-2-4-11-21/h2-12,14,23H,13,15-18H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIXMSDNTJVBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.